2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a rhodamine 110(1+).
Brand Name: Vulcanchem
CAS No.: 13558-31-1
VCID: VC0541359
InChI: InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
SMILES: C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O.Cl
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8 g/mol

2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride

CAS No.: 13558-31-1

Cat. No.: VC0541359

Molecular Formula: C20H15ClN2O3

Molecular Weight: 366.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride - 13558-31-1

Specification

CAS No. 13558-31-1
Molecular Formula C20H15ClN2O3
Molecular Weight 366.8 g/mol
IUPAC Name [6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride
Standard InChI InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
Standard InChI Key JNGRENQDBKMCCR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O.Cl
Canonical SMILES C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure consists of a xanthene core (a tricyclic aromatic system) fused to a benzoic acid moiety. The amino (-NH₂) and imino (=NH) groups at positions 3 and 6 of the xanthene ring contribute to its fluorescence properties by facilitating π-π* electronic transitions . The hydrochloride salt enhances solubility in polar solvents, critical for biological applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₅ClN₂O₃
Molecular Weight366.8 g/mol
Melting Point>300°C
λₘₐₓ (Absorption)496 nm
Fluorescence Emission521 nm

Synthesis Pathways

Synthesis typically involves condensation reactions between substituted xanthene precursors and benzoic acid derivatives under acidic conditions. For example, rhodamine 110 chloride is synthesized via:

  • Formation of the xanthene core: Cyclization of m-aminophenol derivatives with phthalic anhydride.

  • Functionalization: Introduction of the imino group via nitrosation, followed by reduction to the amino group.

  • Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
    While detailed industrial protocols remain proprietary, academic studies emphasize the role of bovine serum albumin (BSA) templates in producing nanocomposites for targeted delivery .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (partially miscible) and high solubility in dimethyl sulfoxide (DMSO) and ethanol . Its stability is pH-dependent, with optimal fluorescence observed in neutral to slightly acidic conditions . Degradation occurs under prolonged UV exposure or in strongly oxidizing environments .

Spectroscopic Characteristics

Rhodamine 110 chloride shows a strong absorption peak at 496 nm (ε = 92,000 M⁻¹cm⁻¹) and emits green fluorescence at 521 nm, making it suitable for laser-induced fluorescence detection . Its quantum yield of 0.81 in aqueous solutions ensures high sensitivity in imaging applications .

Biochemical and Pharmaceutical Applications

Mitochondrial Targeting

Conjugation with nanoparticles like BSA@CuS enables mitochondrial accumulation, enhancing photothermal therapy (PTT) efficacy. In MCF-7 breast cancer cells, Rhodamine 110-labeled nanocomposites achieved 22.8% photothermal conversion efficiency, significantly reducing tumor spheroid growth compared to non-targeted agents .

Fluorescence-Based Assays

The dye’s low toxicity and high quantum yield make it ideal for:

  • Chloride ion detection: Quenching of fluorescence by Cl⁻ permits real-time monitoring of ion transport .

  • Single-molecule studies: Microspectrofluorometry tracks drug efflux in multidrug-resistant cells .

  • HPLC quantification: Detection limits as low as 7 × 10⁻¹⁰ M facilitate trace analysis in biological samples .

Table 2: Applications in Cancer Research

ApplicationModel SystemOutcomeSource
Photothermal TherapyMCF-7 Spheroids40% reduction in spheroid volume
Drug Resistance AssayMDCK CellsP-glycoprotein activity quantified

Future Perspectives

Ongoing research explores:

  • Drug-Dye Conjugates: Enhancing tumor targeting via covalent linkage to chemotherapeutics .

  • Advanced Imaging: Super-resolution microscopy to track subcellular dynamics .

  • Environmental Sensing: Detection of nitrite pollutants in water using fluorescence quenching .

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